molecular formula C5H10OS B1583251 (Ethylthio)acetone CAS No. 20996-62-7

(Ethylthio)acetone

Cat. No. B1583251
CAS RN: 20996-62-7
M. Wt: 118.2 g/mol
InChI Key: ZKDXKBIOEVBFGV-UHFFFAOYSA-N
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Description

(Ethylthio)acetone, also known as ETA, is an organic compound with a chemical formula of C5H10OS . It is a colorless liquid with a pungent odor and is commonly used in organic synthesis.


Molecular Structure Analysis

(Ethylthio)acetone has a linear formula of C5H10OS . Its molecular weight is 118.199 .


Chemical Reactions Analysis

The Aldol Reaction is a useful carbon-carbon bond-forming reaction that is an example of electrophilic substitution at the alpha carbon in enolate anions . This fundamental transformation in this reaction is a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .


Physical And Chemical Properties Analysis

(Ethylthio)acetone is a colorless liquid with a pungent odor. Its molecular weight is 118.199 and its linear formula is C5H10OS .

Scientific Research Applications

Toxicokinetics of Related Compounds

  • Study on Ethyl tert-butyl ether (ETBE): A research study investigated the toxicokinetics of Ethyl tert-butyl ether (ETBE), a compound structurally related to (Ethylthio)acetone. This study found that ETBE shows lower respiratory uptake and higher respiratory exhalation compared to methyl tert-butyl ether (MTBE). Additionally, the study proposed that tert-butyl alcohol (TBA) and acetone, which were observed to be higher in blood after ETBE exposures, are more appropriate biomarkers for ETBE than the ether itself (Nihlen, Löf, & Johanson, 1998).

Catalytic Applications

  • Catalyst in VOC Degradation: A study on Cu-doped MnO2 catalysts revealed their significant enhancement in the removal efficiency and CO2 selectivity of ketone-type VOCs, including acetone and methyl ethyl ketone, in a plasma-catalysis system. This research suggests the potential applicability of similar catalysts in processes involving (Ethylthio)acetone (Zeng et al., 2020).

Antibacterial Applications

  • Antibacterial Activities of Extracts: Research on the antibacterial activities of different plant extracts, including those using acetone as a solvent, demonstrated various inhibitory effects against numerous bacterial species. This study highlights the potential use of (Ethylthio)acetone in the extraction process for evaluating antibacterial properties of plant compounds (Erdoğrul, 2002).

Chromatography

  • Solvent System for Chromatography: A study discussed the use of acetone–heptane as a solvent system for chromatography on silica gel, emphasizing its advantages over commonly used solvents. This research indicates the potential utility of (Ethylthio)acetone in chromatographic separations (Drueckhammer et al., 2013).

Food Science

  • Antioxidant and Antimicrobial Activities in Food: Research on avocado phenolics used acetone extracts to evaluate their in vitro antioxidant and antimicrobial activities. The study suggests the potential application of (Ethylthio)acetone in food science for analyzing the preservation properties of natural compounds (Rodríguez-Carpena et al., 2011).

Neurotoxicity

  • Neurotoxicity Study of Related Compounds: A study investigated the neurotoxic effects of acetone, methyl ethyl ketone, and cyclohexanone, which are related to (Ethylthio)acetone. It highlighted the potential neurotoxic implications of exposure to such compounds, which can inform safety and handling guidelines for (Ethylthio)acetone (Mitran et al., 1997).

Chemistry

  • Ionic Liquids Study: A study on the biological effects of methyl- and ethylimidazolium ionic liquids, using conventional solvents like acetone for comparison, provides insights into the potential chemical interactions and toxicity of compounds similar to (Ethylthio)acetone (Ranke et al., 2004).

Safety And Hazards

(Ethylthio)acetone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-ethylsulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-7-4-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXKBIOEVBFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175207
Record name 1-(Ethylthio)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethylthio)acetone

CAS RN

20996-62-7
Record name (Ethylthio)acetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20996-62-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethylthio)acetone
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Record name (Ethylthio)acetone
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Record name 1-(Ethylthio)acetone
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Record name 1-(ethylthio)acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Strzelczak, K Bobrowski, N Vermenot… - 2002 - inis.iaea.org
… from deprotonation of the monomeric radical The main component of the ESR signal recorded cation (SETA)>S-+ (Fig.3). in y-irradiated degassed frozen sample of S-ethylthioacetone (…
Number of citations: 4 inis.iaea.org
HJ Boonstra, L Brandsma… - Recueil des Travaux …, 1959 - Wiley Online Library
Aldehydes can be converted into 1‐alkylthio‐1‐alkenes II (thioenol ethers) via either α‐chlorothioethers I by elimination of hydrogen chloride or, better, thioacetals VI by acid catalysed …
Number of citations: 62 onlinelibrary.wiley.com
JR Nooi, JF Arens - Recueil des Travaux Chimiques des Pays …, 1961 - Wiley Online Library
Acetylenic compounds RC ≡ CH can be converted into acetylenic thioethers by treatment of the sodium or lithium alkynide with diethyl disulphide in liquid ammonia. This constitutes the …
Number of citations: 35 onlinelibrary.wiley.com
PR Olivato, DS Ribeiro, R Rittner, Y Hase… - … Acta Part A: Molecular …, 1995 - Elsevier
The free ν CN bands in the IR spectra of some α-heterosubstituted acetone oximes show the existence of only a monomeric form in chloroform solutions at concentrations below 10 −2 …
Number of citations: 13 www.sciencedirect.com
CG Gutierrez, LR Summerhays - The Journal of Organic …, 1984 - ACS Publications
Tri-n-butyltin hydride (TBTH) has been evaluated as a selective agent for the reductive cleavage of one CS bond in unsymmetric sulfides 1 (R R1). Sulfides 1 [where combinationsof R …
Number of citations: 71 pubs.acs.org
PE Maligres, GR Humphrey, JF Marcoux… - … Process Research & …, 2009 - ACS Publications
A practical, highly convergent, asymmetric synthesis of a selective PPARγ modulator 1 is described. The inhibitor contains two key components, a 6-trifluoromethoxy-3-acylindole (6) …
Number of citations: 32 pubs.acs.org
AY Sizov, AF Kolomiets, AV Fokin - Bulletin of the Academy of Sciences of …, 1991 - Springer
Trifluoromethyl-2-chloroethylsulfenyl chloride thiolates enolizible ketones, forming products of mono- and disubstitution. The properties of the resultant sulfides are determined by the …
Number of citations: 27 link.springer.com
JJ Li - Heterocyclic chemistry in drug discovery, 2013 - ndl.ethernet.edu.et
The parent compound, indole itself, is a white crystalline solid at room temperature with a melting point of 52-54 C. It has a pungent, naphthalenelike odor. Indole's bond lengths are …
Number of citations: 10 ndl.ethernet.edu.et
MU Bombala - 1978 - spiral.imperial.ac.uk
In Part I, it is shown that the addition of phenol to propargyl alcohol, contrary to the statement of earlier workers, is not regiospecific. Both positional isomers are formed, and contrary to …
Number of citations: 2 spiral.imperial.ac.uk
G Kciuk, J Mirkowski, K Bobrowski - 2002 - osti.gov
… from deprotonation of the monomeric radical The main component of the ESR signal recorded cation (SETA)>S-+ (Fig.3). in y-irradiated degassed frozen sample of S-ethylthioacetone (…
Number of citations: 1 www.osti.gov

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